1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethylthio groups: This can be achieved by reacting a suitable aromatic compound with trifluoromethylthiolating agents under controlled conditions.
Coupling reaction: The final step involves coupling the brominated intermediate with a propanone derivative to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced species.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different organic group.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material science: The compound’s unique properties make it useful in the design of new materials with specific electronic or optical characteristics.
Biological studies: It can be used as a probe to study biochemical pathways and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism by which 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one exerts its effects involves interactions with various molecular targets. The trifluoromethylthio groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar compounds include other trifluoromethylthio-substituted aromatic compounds and bromopropanone derivatives. Compared to these, 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one is unique due to the combination of both trifluoromethylthio groups and a bromopropanone moiety, which imparts distinct chemical properties and reactivity.
Some similar compounds are:
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one
- 1-(3,4-Difluorophenyl)-3-bromopropan-1-one
- 1-(3,4-Dimethylthio)phenyl)-3-bromopropan-1-one
These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Properties
Molecular Formula |
C11H7BrF6OS2 |
---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
1-[3,4-bis(trifluoromethylsulfanyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6OS2/c12-4-3-7(19)6-1-2-8(20-10(13,14)15)9(5-6)21-11(16,17)18/h1-2,5H,3-4H2 |
InChI Key |
WDXNYTHWJJKPMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCBr)SC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.